L-Asp-OtBu serves as a protected building block for the construction of peptides. The tert-butyl ester group ensures compatibility with various coupling reagents used in peptide synthesis. After chain assembly, the ester group can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid, allowing for further modifications or cyclization reactions [].
The protected carboxylic acid functionality of L-Asp-OtBu enables the introduction of various functional groups at the C-terminus of the aspartic acid residue. This allows researchers to create aspartic acid derivatives with desired properties for applications in medicinal chemistry, materials science, and other fields [].
L-Asp-OtBu can be used as a cell-permeable probe to study aspartic acid uptake and metabolism in living cells. The tert-butyl ester group facilitates the molecule's passage through cell membranes, allowing researchers to investigate the role of aspartic acid in various biological processes [].
L-Asp-OtBu can serve as a starting material for the synthesis of aspartic acid-conjugated drugs. The conjugation of therapeutic agents to aspartic acid can improve their targeting and delivery properties [].
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of an amino acid, features a complex structure that incorporates both an amino group and a ketone functional group. This compound is characterized by its unique side chain, which includes an isopropyl ether moiety. The presence of these functional groups contributes to its potential biological activities and reactivity in various chemical environments.
These reactions are facilitated by specific enzymes in biological systems, highlighting the compound's role in metabolic pathways
The biological activity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is linked to its structural properties. It may exhibit: In vitro studies are essential for evaluating these activities, as they provide insights into the mechanisms through which this compound may exert its effects .
Various synthetic routes can be employed to produce (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid:
These methods allow for the generation of the compound with high purity and yield .
The applications of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid span various fields:
Understanding its applications is crucial for exploring its commercial viability and therapeutic potential.
Interaction studies involving (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid often focus on:
These studies help elucidate the compound's mechanism of action and potential therapeutic targets .
Several compounds share structural similarities with (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
L-Leucine | Branched-chain amino acid | Essential nutrient, involved in protein synthesis |
L-Valine | Another branched-chain amino acid | Important for muscle metabolism |
Acetyl-L-Carnitine | Contains acetyl group | Neuroprotective properties, enhances mitochondrial function |
The uniqueness of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid lies in its specific ether functionality and the resulting potential for unique interactions compared to these other compounds. Its distinct side chain may confer unique biological activities that could be advantageous in various applications.
The synthesis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid primarily originates from L-aspartic acid through well-established multi-step procedures. The conventional approach involves initial conversion of L-aspartic acid to its corresponding derivatives through dehydration, alcoholysis, and ester exchange reactions. The process typically begins with phosphorus trichloride-mediated dehydration of L-aspartic acid to form the internal anhydride hydrochloride, followed by alcoholysis with ethanol to produce L-aspartic acid ethyl ester hydrochloride. Subsequently, ester exchange with tert-butyl ester yields the desired L-aspartic acid-1-ethyl ester-4-tert-butyl ester intermediate, which undergoes selective hydrolysis to afford the target compound.
Advanced synthetic methodologies have been developed to improve the efficiency and selectivity of these transformations. The bidirectional synthesis approach demonstrates remarkable versatility in accessing both enantiomers of spirodiamine diesters from L- and D-aspartic acid derivatives. This methodology employs Boc-protected tert-butyl aspartate as a key intermediate, which undergoes conversion to the corresponding aldehyde through careful oxidation protocols. The subsequent two-directional Horner-Wadsworth-Emmons olefination, followed by hydrogenation and selective acid-catalyzed Boc-deprotection, provides access to complex spirocyclic structures with high stereochemical control.
The optimization of synthetic pathways for (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has focused on improving yield, purity, and operational simplicity. Temperature control emerges as a critical parameter, with optimal esterification conditions typically maintained between 0°C and 10°C to minimize side reactions and preserve stereochemical integrity. The molar ratios of reactants significantly influence reaction outcomes, with bromoacetic acid to isobutene ratios of 1:1.1-1.5 proving optimal for related tert-butyl ester formations.
Catalyst selection plays a pivotal role in determining reaction efficiency and environmental impact. Perfluorinated sulfonic resin catalysts demonstrate exceptional activity and reusability in tert-butyl esterification reactions, achieving yields exceeding 95% while maintaining product purity above 99%. These solid acid catalysts offer significant advantages over traditional mineral acid catalysts, including easier separation, reduced corrosion, and enhanced environmental compatibility. The catalyst-to-substrate mass ratio of 1:8-10 provides optimal balance between reaction rate and economic considerations.
Reaction Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 0-10°C | 95-97% | |
Molar Ratio (acid:isobutene) | 1:1.1-1.5 | 95-98% | |
Catalyst Loading | 1:8-10 (w/w) | 95-97% | |
Reaction Time | 5 hours | 97% | |
Product Purity | >99% | - |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid through detailed chemical shift and coupling constant analysis [6] [24]. The compound exhibits characteristic proton nuclear magnetic resonance chemical shifts that distinguish it from other amino acid derivatives [25] [26]. The alpha-carbon proton typically appears as a doublet of doublets due to coupling with both the amino group and the adjacent methylene protons [28].
The carbon-13 nuclear magnetic resonance spectrum reveals distinct carbonyl carbon resonances for the carboxylic acid and ester functionalities [25]. The ester carbonyl carbon appears at approximately 170.5 parts per million, while the carboxylic acid carbonyl resonates around 174.3 parts per million [6]. The tert-butyl ester carbons show characteristic chemical shifts, with the quaternary carbon appearing around 82 parts per million and the methyl carbons at approximately 28 parts per million [6] [24].
Coupling constant analysis provides valuable conformational information about the compound [24] [28]. The three-bond hydrogen-hydrogen coupling constants between the alpha-proton and adjacent methylene protons typically range from 4.2 to 8.1 hertz, indicating conformational preferences influenced by both steric and electronic factors [6] [11]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic conformational behavior in solution, with observable changes in chemical shifts and coupling patterns [24].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid [8] [27]. The compound exhibits distinct carbonyl stretching vibrations corresponding to the carboxylic acid and ester functionalities [8]. The carboxylic acid carbonyl stretch appears at approximately 1712 wavenumbers, while the ester carbonyl vibration occurs around 1725 wavenumbers [8].
The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region [27]. The asymmetric and symmetric stretching modes of the amino group provide information about hydrogen bonding interactions and conformational preferences [8] [27]. The tert-butyl ester group contributes characteristic carbon-hydrogen stretching vibrations in the 2900-3000 wavenumber region [27].
Hydrogen bonding interactions significantly influence the infrared spectrum, particularly affecting the carbonyl and amino group vibrational frequencies [8]. Solvent-dependent infrared studies demonstrate the sensitivity of these vibrational modes to environmental factors and intermolecular interactions [8] [25].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [30] [31] [32]. The molecular ion peak for (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid appears at mass-to-charge ratio 189.21 [5] [34]. Electrospray ionization mass spectrometry typically produces protonated molecular ions with excellent sensitivity [31] [35].
The fragmentation pattern reveals characteristic loss of the tert-butyl group (57 mass units) and formation of fragment ions corresponding to the loss of tert-butanol (74 mass units) [7] [32]. The base peak often corresponds to the loss of carbon dioxide from the carboxylic acid functionality [30] [31]. Additional fragmentation includes the loss of the amino group and formation of immonium ions characteristic of amino acid derivatives [31] [33].
Tandem mass spectrometry provides detailed structural confirmation through collision-induced dissociation studies [30] [31]. The fragmentation patterns are consistent with the proposed structure and provide unambiguous identification of the compound [31] [35]. High-resolution mass spectrometry confirms the molecular formula and enables accurate mass determination [31] [33].
Spectroscopic Parameter | Value | Reference |
---|---|---|
Molecular Weight | 189.21 g/mol | [5] |
Proton Chemical Shift (α-H) | 4.89 ppm (dt) | [6] |
Carbon-13 Chemical Shift (Ester C=O) | 170.5 ppm | [6] |
Carbon-13 Chemical Shift (Acid C=O) | 174.3 ppm | [6] |
Infrared Ester Carbonyl | 1725 cm⁻¹ | [8] |
Infrared Acid Carbonyl | 1712 cm⁻¹ | [8] |
Mass Spectrum Base Peak | m/z 132 | [31] |
X-ray crystallographic analysis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid and related compounds provides detailed three-dimensional structural information [12] [13] [40]. The compound crystallizes in specific space groups that accommodate the amino acid backbone and bulky tert-butyl ester substituent [13] [14]. Crystal packing is stabilized by intermolecular hydrogen bonding networks involving the amino and carboxylic acid functionalities [13] [16].
The molecular geometry reveals characteristic bond lengths and angles consistent with amino acid derivatives [12] [13]. The carbon-carbon bond length of the backbone is approximately 1.53 angstroms, while the carbon-nitrogen bond measures around 1.47 angstroms [13] [40]. The ester carbon-oxygen bond length is typically 1.34 angstroms, characteristic of aliphatic esters [13] [14].
Conformational analysis from crystallographic data demonstrates the preferred spatial arrangements of the functional groups [12] [13] [40]. The tert-butyl ester group adopts conformations that minimize steric interactions with the amino acid backbone [14] [16]. The amino group orientation is influenced by crystal packing forces and intermolecular hydrogen bonding interactions [13] [40].
Crystal structure analysis reveals extensive hydrogen bonding networks that stabilize the crystal lattice [13] [37] [38]. The amino group acts as a hydrogen bond donor, forming interactions with carboxylate oxygen atoms of neighboring molecules [13] [42]. These intermolecular hydrogen bonds create chain-like structures with characteristic graph-set descriptors [13].
The carboxylic acid functionality participates in both donor and acceptor roles within the hydrogen bonding network [13] [37]. Oxygen-hydrogen distances typically range from 2.6 to 2.9 angstroms, indicating moderate to strong hydrogen bonding interactions [13] [38]. The hydrogen bonding patterns contribute significantly to the overall crystal stability and packing efficiency [13] [37].
Intramolecular hydrogen bonding interactions also influence molecular conformation [37] [41]. The spatial proximity of the amino group and ester carbonyl oxygen enables potential intramolecular hydrogen bonding that affects conformational preferences [11] [41]. These interactions contribute to the overall conformational stability and energetics of the molecule [39] [41].
Conformational studies reveal the dynamic nature of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid in various environments [11] [39] [43]. The compound exhibits multiple stable conformations related by rotation around single bonds [11] [24]. The energy barriers between conformers are typically low, allowing for rapid interconversion at room temperature [39] [43].
The tert-butyl ester group provides conformational rigidity while the amino acid backbone retains flexibility [14] [39]. Side chain conformations are influenced by steric interactions with the bulky tert-butyl group [11] [39]. The preferred conformations minimize unfavorable steric contacts while maximizing stabilizing interactions [39] [43].
Temperature-dependent conformational studies demonstrate the thermal accessibility of different conformational states [11] [39]. Variable-temperature crystallographic studies reveal subtle changes in molecular geometry and packing arrangements [12] [40]. These studies provide insights into the conformational dynamics and energetics of the compound [39] [43].
Crystallographic Parameter | Value | Reference |
---|---|---|
Space Group | P2₁2₁2₁ | [13] |
Unit Cell a-axis | 7.597 Å | [13] |
Unit Cell b-axis | 8.591 Å | [13] |
Unit Cell c-axis | 9.447 Å | [13] |
Density | 1.162 g/cm³ | [5] |
Hydrogen Bond Distance (N-H···O) | 2.7-2.9 Å | [13] |
Density functional theory calculations provide detailed insights into the electronic structure and reactivity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid [18] [19] [21]. The optimized molecular geometry obtained from density functional theory calculations agrees well with experimental structural data [11] [19]. The B3LYP functional with appropriate basis sets accurately reproduces bond lengths, angles, and conformational preferences [18] [21].
Electronic properties calculated through density functional theory include molecular orbitals, electron density distributions, and electrostatic potential surfaces [18] [20] [21]. The highest occupied molecular orbital is primarily localized on the amino group and carboxylate functionality [18] [19]. The lowest unoccupied molecular orbital involves contributions from the ester carbonyl group and aromatic systems when present [18] [20].
Natural bond orbital analysis reveals the electronic interactions and charge distributions within the molecule [7] [11]. The calculations demonstrate significant charge transfer from the amino group to the carbonyl functionalities [18] [19]. Hyperconjugative interactions between the tert-butyl group and the ester carbonyl contribute to conformational stability [11] [18].
Density functional theory calculations enable the determination of global reactivity descriptors that characterize the chemical behavior of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid [18] [20]. The ionization potential and electron affinity calculated from frontier molecular orbital energies provide insights into electron-donating and electron-accepting capabilities [18] [20]. The chemical hardness parameter indicates the resistance to charge transfer and chemical modification [20].
The electrophilicity index quantifies the propensity of the molecule to accept electrons from nucleophilic species [18] [20]. Local reactivity descriptors, including Fukui functions, identify the most reactive sites within the molecule [20] [21]. These calculations predict that the carbonyl carbon atoms are the most electrophilic centers, consistent with experimental reactivity patterns [18] [20].
Chemical potential and electronegativity values calculated from density functional theory provide thermodynamic insights into chemical reactivity [18] [20]. The calculations demonstrate that the amino acid derivative exhibits moderate nucleophilicity and electrophilicity, consistent with its chemical stability under physiological conditions [18] [20].
Density functional theory calculations map the conformational energy landscape of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid through systematic variation of torsional angles [11] [18] [39]. The potential energy surface reveals multiple local minima corresponding to stable conformational states [11] [39]. Energy barriers between conformers typically range from 2-8 kilocalories per mole [11] [39].
The most stable conformations minimize steric interactions while maximizing favorable electronic interactions [11] [18] [39]. Intramolecular hydrogen bonding stabilizes certain conformational states by 2-4 kilocalories per mole [11] [41]. The tert-butyl ester group influences conformational preferences through both steric and hyperconjugative effects [11] [18].
Solvent effects significantly modify the conformational energy landscape [11] [18] [21]. Implicit solvation models demonstrate that polar solvents stabilize conformations with exposed polar groups [11] [21]. The calculated conformational preferences in solution agree well with experimental nuclear magnetic resonance data [11] [24].
Density Functional Theory Parameter | Value | Reference |
---|---|---|
Ionization Potential | 7.2 eV | [18] |
Electron Affinity | 1.8 eV | [18] |
Chemical Hardness | 2.7 eV | [18] |
Electrophilicity Index | 2.1 eV | [18] |
Dipole Moment | 3.4 D | [11] |
Conformational Energy Range | 0-8 kcal/mol | [11] |